(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30
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Overview
Description
(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] is a complex phthalocyanine derivative. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense coloration and stability. This particular compound is notable for its extensive substitution with bulky alkyl groups, which can significantly alter its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] typically involves the following steps:
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Formation of the Phthalocyanine Core: : The phthalocyanine core is synthesized through a cyclotetramerization reaction of a phthalonitrile derivative. This reaction is usually carried out in the presence of a metal salt, such as copper(II) chloride, under high-temperature conditions (around 200-250°C) in a solvent like quinoline or dimethylformamide (DMF).
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Substitution with Alkyl Groups: : The introduction of the 2-methyl-1-(1-methylethyl)propoxy groups is achieved through nucleophilic substitution reactions. The phthalocyanine core is reacted with the corresponding alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Solvent recovery and recycling, along with stringent purification steps such as column chromatography or recrystallization, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the peripheral alkyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the phthalocyanine core, often using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The bulky alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable and reactive phthalocyanine core. It is also studied for its photophysical properties, making it a candidate for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Biology and Medicine
In biological and medical research, phthalocyanine derivatives are explored for their potential in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation makes it a promising photosensitizer.
Industry
Industrially, this compound can be used in the production of pigments and dyes due to its intense coloration and stability. It is also investigated for use in electronic devices, such as field-effect transistors and sensors, owing to its semiconducting properties.
Mechanism of Action
The mechanism by which (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] exerts its effects involves its interaction with light and subsequent generation of reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell death in targeted cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phthalocyanine: The parent compound without the bulky alkyl substitutions.
Tetra-tert-butylphthalocyanine: A similar compound with tert-butyl groups instead of 2-methyl-1-(1-methylethyl)propoxy groups.
Metal Phthalocyanines: Variants with different central metal ions, such as zinc or iron.
Uniqueness
The uniqueness of (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] lies in its bulky alkyl substitutions, which can significantly alter its solubility, stability, and reactivity compared to other phthalocyanine derivatives. These modifications can enhance its performance in specific applications, such as increasing its solubility in organic solvents for use in dye-sensitized solar cells or improving its photodynamic activity for medical applications.
Properties
CAS No. |
144843-25-4 |
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Molecular Formula |
C60H72CuN8O4 |
Molecular Weight |
1032.83 |
Synonyms |
(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper |
Origin of Product |
United States |
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